4-(3-Chlorophenyl)piperidine
Overview
Description
4-(3-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is structurally similar to pitolisant, which is an antagonist and inverse agonist at the histamine h3 receptor
Mode of Action
If it indeed targets the histamine H3 receptor like Pitolisant, it may act as an antagonist or inverse agonist at this receptor . This means that 4-(3-Chlorophenyl)piperidine could potentially block or decrease the activity of the histamine H3 receptor, thereby increasing the activity of histaminergic neurons and enhancing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
If it acts similarly to Pitolisant, it could potentially influence the histaminergic signaling pathway . This could have downstream effects on various physiological processes, including sleep-wake regulation .
Pharmacokinetics
Pitolisant, a structurally similar compound, has pharmacokinetics suitable for once-daily administration
Result of Action
If it acts similarly to Pitolisant, it could potentially enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain . This could result in physiological effects such as increased wakefulness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)piperidine typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a palladium or platinum catalyst to hydrogenate the intermediate compounds, resulting in the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It serves as a precursor in the development of drugs for treating neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperidine: Similar in structure but with the chlorine atom in a different position.
3-(4-Chlorophenyl)piperidine: Another positional isomer with different chemical properties.
4-(4-Chlorobenzoyl)piperidine: Contains a benzoyl group instead of a phenyl group.
Uniqueness: 4-(3-Chlorophenyl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the chlorine atom on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(3-chlorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYPQUVIZEIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400257 | |
Record name | 4-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-53-0 | |
Record name | 4-(3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on synthesizing a series of novel 4-acyl-4-(3-chlorophenyl)-1-dialkylaminoalkylpiperidine derivatives. These compounds are generated by reacting 4-acyl-4-(3-chlorophenyl)-piperidines with various alkyl chlorides containing piperidine, morpholine, or 4-methylpiperazine moieties. [] This type of structural modification is often explored in medicinal chemistry to investigate the impact on biological activity and potentially develop compounds with improved pharmacological profiles.
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